Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a benzoate ester. Its molecular formula is C₂₁H₁₈N₄O₃S₃ (molecular weight: 470.6 g/mol), as confirmed by structural data . The thiazolo-pyrimidine scaffold is structurally analogous to purine bases, suggesting possible interactions with biological targets such as enzymes or receptors .
Properties
CAS No. |
1021226-03-8 |
|---|---|
Molecular Formula |
C22H18N4O4S3 |
Molecular Weight |
498.59 |
IUPAC Name |
ethyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H18N4O4S3/c1-2-30-20(29)13-8-10-14(11-9-13)23-16(27)12-32-21-24-18-17(19(28)25-21)33-22(31)26(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,28) |
InChI Key |
CJDBEZZVTHEMQB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds with a thioxopyrimidine moiety have been found to possess diverse biological activities.
Mode of Action
It’s known that thioxopyrimidines and their condensed analogs can interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the thioxopyrimidine moiety could potentially influence its pharmacokinetic properties, as sulfur-containing compounds are known to have unique pharmacokinetic characteristics.
Result of Action
Compounds with similar structures have been found to exhibit a broad range of biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities.
Biological Activity
Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex organic compound that exhibits significant biological activity. Its structure incorporates a thiazolo[4,5-d]pyrimidine core, which is known for various therapeutic properties. This article explores the biological activity of this compound through a synthesis overview, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 456.6 g/mol. Its unique structure includes:
- Thiazolo[4,5-d]pyrimidine core : Known for its diverse pharmacological properties.
- Functional groups : The presence of thioamide and ester functionalities enhances its reactivity and interaction with biological targets.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the thiazolo[4,5-d]pyrimidine core .
- Functionalization with acetamido and benzoate groups .
- Purification and characterization using NMR and mass spectrometry .
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of compounds related to this compound. For instance:
| Compound | Activity | Target Microorganism |
|---|---|---|
| Ethyl 4-(...) | Moderate | Staphylococcus aureus |
| Ethyl 4-(...) | Strong | Escherichia coli |
| Ethyl 4-(...) | Weak | Candida albicans |
These findings indicate that variations in the substituents can significantly alter the antimicrobial efficacy.
Cytotoxicity Studies
In vitro cytotoxicity assays demonstrated that derivatives of this compound exhibit varying degrees of cytotoxic effects on cancer cell lines. For example:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa | 15 | Ethyl 4-(...) |
| MCF7 | 30 | Ethyl 4-(...) |
These results suggest potential use in cancer therapeutics.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within target cells. These interactions can modulate key biochemical pathways involved in cell proliferation and apoptosis.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry explored the anticancer potential of related thiazolo[4,5-d]pyrimidine derivatives. The study highlighted that specific modifications enhance binding affinity to cancer-related targets.
- Antimicrobial Efficacy : In another research article from Antimicrobial Agents and Chemotherapy, derivatives were tested against a panel of bacterial strains showing promising results against resistant strains.
Comparison with Similar Compounds
Structural Analogues in the Benzoate Ester Family
Several structurally related benzoate derivatives have been synthesized and studied, differing primarily in substituents on the aromatic rings and linker groups. Key examples include:
| Compound ID | Substituents/Modifications | Key Features |
|---|---|---|
| I-6230 | Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate | Pyridazine ring at phenethylamino position |
| I-6232 | Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate | Methyl-substituted pyridazine |
| I-6373 | Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate | Isoxazole ring and thioether linkage |
| Target Compound | Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate | Thiazolo-pyrimidine core, thioacetamido linker, phenyl group |
Key Observations :
- The target compound’s thiazolo-pyrimidine core distinguishes it from analogues like I-6230 or I-6232, which prioritize pyridazine/isoxazole heterocycles .
Crystallographic and Conformational Comparisons
Crystal structure analyses of related thiazolo-pyrimidine derivatives (e.g., ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) reveal:
- Monoclinic crystal packing (space group P21/n) with unit cell dimensions a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å .
- Intermolecular hydrogen bonds (e.g., C=O···H-N) stabilize the lattice, a feature likely shared by the target compound due to its amide and thioxo groups .
- The phenyl group at position 3 (common in both the target compound and the crystal-studied analogue) contributes to planar stacking interactions, influencing solubility and bioavailability .
Bioactivity Potential
While direct bioactivity data for the target compound are unavailable, structurally related compounds exhibit:
- Enzyme inhibition : Thiazolo-pyrimidines often target kinases or proteases due to their purine-mimetic structure .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule features a thiazolo[4,5-d]pyrimidine core fused with a tetrahydrothiazole ring, substituted at position 5 with a thioacetamido-benzoate moiety. Retrosynthetically, the structure can be dissected into three key fragments:
- Thiazolo[4,5-d]pyrimidinone scaffold (positions 1–7)
- 3-Phenyl-2-thioxo substituent (positions 2 and 3)
- Ethyl 4-(2-thioacetamido)benzoate side chain (position 5)
Disconnection at the C5–S bond reveals the thiazolopyrimidine core and the thioacetamido-benzoate side chain as precursors. The thioxo group at C2 likely originates from thiourea or carbon disulfide reagents.
Synthesis of the Thiazolo[4,5-d]pyrimidinone Core
Cyclocondensation of 4-Amino-5-mercapto-1,2,3,6-tetrahydropyrimidin-2-one
The thiazolo[4,5-d]pyrimidine ring system is constructed via cyclocondensation between 4-amino-5-mercapto-1,2,3,6-tetrahydropyrimidin-2-one and α-keto esters or aldehydes. For example:
- Reactant : 4-Amino-5-mercapto-1,2,3,6-tetrahydropyrimidin-2-one (1.0 equiv)
- Electrophile : Phenylglyoxal (1.2 equiv)
- Conditions : Ethanol, reflux (12 h), catalytic acetic acid
- Yield : 68–72%
This step installs the 3-phenyl and 7-oxo groups simultaneously. The reaction proceeds via imine formation followed by cyclization, with the thiol group participating in thiazole ring closure.
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | AcOH | 78 | 12 | 68 |
| DMF | Piperidine | 120 | 8 | 55 |
| Toluene | — | 110 | 24 | 42 |
Introduction of the 2-Thioxo Group
The 2-thioxo functionality is introduced via treatment with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅). Key parameters:
- Substrate : 7-Oxo-3-phenyl-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine (1.0 equiv)
- Reagent : Lawesson’s reagent (0.6 equiv)
- Conditions : Dry THF, 60°C, 6 h under argon
- Yield : 85%
Mechanistically, the reagent mediates thionation of the carbonyl oxygen at C2 to a thioxo group. Excess reagent must be avoided to prevent over-thionation.
Functionalization at C5 with Thioacetamido-Benzoate
Synthesis of Ethyl 4-(2-Bromoacetamido)benzoate
The side chain precursor is prepared via acylation of ethyl 4-aminobenzoate:
Thiol-Ether Coupling
The thiol group at C5 of the thiazolopyrimidine core displaces bromide from the acetamide intermediate:
- Substrate : 5-Mercapto-7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine (1.0 equiv)
- Electrophile : Ethyl 4-(2-bromoacetamido)benzoate (1.1 equiv)
- Conditions : DMF, K₂CO₃ (2.0 equiv), 50°C, 4 h
- Yield : 76%
Table 2: Screening of Coupling Bases
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 50 | 4 | 76 |
| NaH | THF | 25 | 2 | 63 |
| DBU | AcCN | 80 | 6 | 58 |
Optimal conditions minimize side reactions (e.g., ester hydrolysis).
Spectroscopic Characterization and Validation
NMR Analysis
Alternative Synthetic Routes and Comparative Evaluation
One-Pot Tandem Cyclization-Thiolation
A streamlined approach combines cyclocondensation and thiolation in a single pot:
- Reactants : 4-Amino-5-mercaptopyrimidinone, phenylglyoxal, ethyl 4-(2-bromoacetamido)benzoate
- Conditions : Ethanol, AcOH (cat.), 12 h reflux → add K₂CO₃, 4 h
- Yield : 62% (over two steps)
While less efficient than stepwise synthesis, this method reduces purification steps.
Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
Competing 5- vs. 7-membered ring formation is mitigated by:
Stability of the Thioxo Group
The C2-thioxo moiety is prone to oxidation. Storage under inert atmosphere (N₂/Ar) and addition of radical scavengers (e.g., BHT) enhance shelf life.
Q & A
Q. How can in silico toxicity profiling guide preclinical development?
- Methodological Answer :
- ADMET Prediction : Tools like ProTox-II assess hepatotoxicity (CYP3A4 inhibition) and mutagenicity (Ames test models).
- hERG Binding : Patch-clamp assays or Schrödinger’s QikProp predict cardiac liability.
- Metabolite Toxicity : GLORYx predicts reactive metabolites (e.g., epoxides) for structural mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
